2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione
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Overview
Description
2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione can be achieved through a one-pot method involving the coupling of 1,4-naphthoquinones with terminal acetylenes, followed by a copper-catalyzed intramolecular cyclization reaction . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium and copper catalysts in a controlled environment ensures high yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Oxidation and Reduction: The quinone moiety can undergo redox reactions, making the compound useful in redox chemistry.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), alkyl halides, and acyl chlorides. Reactions are typically carried out in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated derivatives, while reduction of the quinone moiety can produce hydroquinone derivatives.
Scientific Research Applications
2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione involves its interaction with molecular targets such as DNA topoisomerases. It has been shown to inhibit the activity of DNA topoisomerase I, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells . The compound also induces reactive oxygen species (ROS) accumulation, further promoting cell death through oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzo[f]indole-4,9-dione Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,4-Naphthoquinone Derivatives: These compounds are structurally related and also possess redox-active quinone moieties.
Uniqueness
2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA topoisomerase I and induce ROS-mediated apoptosis makes it a promising candidate for anticancer drug development.
Properties
CAS No. |
830927-89-4 |
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Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-methyl-3-(3-methylbutanoyl)-1-phenylbenzo[f]indole-4,9-dione |
InChI |
InChI=1S/C24H21NO3/c1-14(2)13-19(26)20-15(3)25(16-9-5-4-6-10-16)22-21(20)23(27)17-11-7-8-12-18(17)24(22)28/h4-12,14H,13H2,1-3H3 |
InChI Key |
PKIBZXOSZHJNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)C(=O)CC(C)C |
Origin of Product |
United States |
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